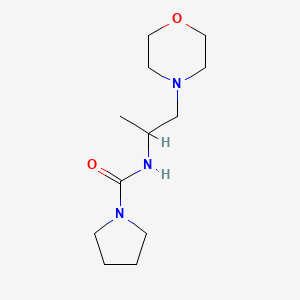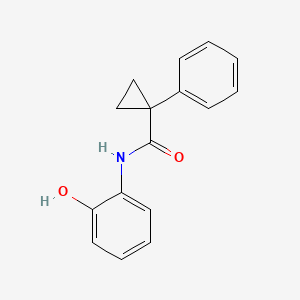
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide (CCF) is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development. CCF is a hydrazide derivative that has shown promising results in various scientific research studies.
Scientific Research Applications
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been shown to have antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been studied for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide is not yet fully understood. However, it has been suggested that 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. The antibacterial activity of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been shown to decrease the levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in lab experiments is its high potency and selectivity against cancer cells and bacteria. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been found to have low toxicity towards normal cells. However, one of the limitations of using 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide. One direction is to investigate the molecular targets of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in cancer cells and bacteria. Another direction is to explore the use of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in combination with other drugs or therapies to enhance its efficacy. Additionally, the development of novel formulations or delivery systems for 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide could improve its solubility and bioavailability. Finally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in vivo.
Synthesis Methods
The synthesis of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide involves the reaction between 2-chloro-4-fluorobenzoic acid and 5-chloro-2-hydroxybenzoyl hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O3/c15-7-1-4-12(20)10(5-7)14(22)19-18-13(21)9-3-2-8(17)6-11(9)16/h1-6,20H,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEUDEXXTGJBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)


![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)


![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)
![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
